N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-18-7-9-22(19(2)15-18)28-26(32)25(31)27-17-24(30-12-5-4-6-13-30)20-8-10-23-21(16-20)11-14-29(23)3/h7-10,15-16,24H,4-6,11-14,17H2,1-3H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWPNWIGCKTEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic organic compound classified under the oxalamide family. Its complex structure, featuring an indoline moiety and a piperidine group, suggests significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.557 g/mol. The structural complexity includes multiple functional groups that contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.557 g/mol |
| Melting Point | Not specified |
| Solubility | Moderate in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can bind to enzymes involved in metabolic pathways, potentially inhibiting their activity and altering biochemical processes.
- Receptor Interaction : The compound may affect neurotransmitter receptors, modulating their activity and influencing signal transduction pathways.
- Gene Expression Modulation : There is potential for the compound to impact gene expression related to various cellular functions.
Biological Activity Studies
Research has indicated that compounds within the oxalamide class often exhibit diverse biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways. Case Study Example : A study involving cell lines demonstrated that treatment with similar oxalamides resulted in reduced viability of cancer cells through apoptosis induction (source needed).
- Neuroprotective Effects : The interaction with neurotransmitter systems indicates potential neuroprotective properties, which could be beneficial in neurodegenerative conditions.
Comparative Analysis
To better understand the biological potential of this compound, it can be compared to similar oxalamides known for their pharmacological effects:
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-...) | Anticancer | Significant inhibition of tumor growth in vitro |
| N1-(4-chlorobenzyl)-N2-(2-(1-sulfonyl)piperidin-...) | Antimicrobial | Effective against several bacterial strains |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Oxalamide Compounds
The compound’s closest structural analogs in the evidence include oxalamides with aromatic, heterocyclic, or alkyl substituents. Below is a detailed comparison based on functional groups, regulatory status, and metabolic properties:
Structural and Functional Group Comparisons
Pharmacological and Toxicological Data
- Compound 1769: Shares structural similarities with S336; assigned a NOEL (No Observed Adverse Effect Level) of 100 mg/kg body weight/day based on structural analogy to other oxalamides . Target Compound: No direct data, but the presence of a piperidine ring and indoline moiety may slow hepatic clearance compared to simpler analogs.
- Compound 1769: Assigned the same NOEL as S336 due to shared metabolic pathways (hydrolysis and oxidation of aromatic/heterocyclic groups) . Target Compound: Likely requires specific toxicity testing. The 1-methylindoline group, absent in other analogs, may introduce unique toxicokinetics.
Key Research Findings and Gaps
Structural Determinants of Activity :
- Methoxy and methyl groups in S336 and Compound 1769 enhance solubility and metabolic stability, critical for flavoring agents .
- The target compound’s piperidine and indoline groups may improve blood-brain barrier penetration, a feature absent in simpler oxalamides .
Metabolic Pathways :
- Oxalamides generally undergo hydrolysis (amide bond cleavage) and oxidation of side chains . However, S336 and analogs resist hydrolysis, favoring oxidative metabolism .
Data Gaps: No direct studies on the target compound’s receptor binding, toxicity, or metabolic fate. Limited evidence on indoline-containing oxalamides; further in vitro and in vivo studies are needed.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. First, the indoline-piperidine ethylamine intermediate is prepared via nucleophilic substitution (e.g., reacting 1-methylindolin-5-amine with a piperidine-containing alkyl halide). The oxalamide core is formed by reacting oxalyl chloride with 2,4-dimethylaniline, followed by coupling the intermediate amine under Schotten-Baumann conditions. Purification employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.2 ppm for indoline and dimethylphenyl groups) and aliphatic protons (δ 1.2–3.5 ppm for piperidine and methyl groups).
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ at m/z 454.2).
- IR spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) .
Q. What in vitro assays are recommended for initial bioactivity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., MAPK) or GPCRs using fluorescence polarization or radioligand binding assays.
- Cell viability : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT assays at 1–100 µM concentrations.
- Solubility/pharmacokinetics : Use shake-flask method for aqueous solubility and microsomal stability assays (e.g., rat liver microsomes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across similar oxalamides?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:
- Orthogonal validation : Replicate key findings using alternate assays (e.g., SPR vs. ELISA for binding affinity).
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites.
- Structural analogs : Compare with compounds like N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide to isolate substituent effects .
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
- Methodological Answer : Employ structure-activity relationship (SAR) studies:
- Piperidine modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation.
- Prodrug approaches : Mask labile amide groups with ester prodrugs, cleaved in vivo.
- Molecular dynamics simulations : Predict metabolic hot spots using software like Schrödinger’s Desmond .
Q. How does the compound’s conformational flexibility impact its binding to rigid enzyme active sites?
- Methodological Answer : Use computational and experimental synergy:
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding poses.
- Free-energy perturbation (FEP) : Calculate ΔΔG for key residue mutations (e.g., gatekeeper mutations in kinases).
- NMR-based ligand observed experiments : Detect binding-induced conformational changes (e.g., STD-NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
